molecular formula C21H16FN3O B2395614 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850932-00-2

2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2395614
CAS No.: 850932-00-2
M. Wt: 345.377
InChI Key: WZOOIXBJFRTJFS-UHFFFAOYSA-N
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Description

2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure makes this compound a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target product. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups, such as methoxy or tert-butyl groups.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-11-12-25-18(13-14)23-19(15-7-3-2-4-8-15)20(25)24-21(26)16-9-5-6-10-17(16)22/h2-13H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOOIXBJFRTJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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